molecular formula C8H11NO2 B12948789 1,3,4-Trimethyl-1H-pyrrole-2-carboxylic acid

1,3,4-Trimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12948789
M. Wt: 153.18 g/mol
InChI Key: CDEOJOOCKRUGLF-UHFFFAOYSA-N
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Description

1,3,4-Trimethyl-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by three methyl groups attached to the pyrrole ring and a carboxylic acid group at the second position. It is a white solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Trimethyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the reaction of D-glucosamine with pyruvic acid, which yields pyrrole-2-carboxylic acid under optimized conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acid, while reduction can produce 1,3,4-trimethyl-1H-pyrrole-2-methanol.

Scientific Research Applications

1,3,4-Trimethyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,4-Trimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: Similar in structure but lacks the three methyl groups.

    3,4-Dimethyl-1H-pyrrole-2-carboxylic acid: Similar but has only two methyl groups.

    1,2,5-Trimethyl-1H-pyrrole-2-carboxylic acid: Similar but with different methyl group positions.

Uniqueness

1,3,4-Trimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 1, 3, and 4 can enhance its stability and alter its interaction with molecular targets compared to other pyrrole derivatives .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1,3,4-trimethylpyrrole-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-5-4-9(3)7(6(5)2)8(10)11/h4H,1-3H3,(H,10,11)

InChI Key

CDEOJOOCKRUGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1C)C(=O)O)C

Origin of Product

United States

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